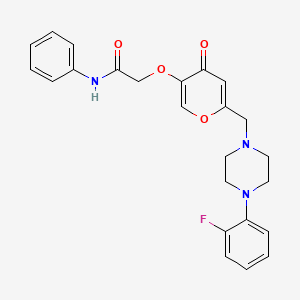
2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyran ring, and an acetamide group. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Pyrans are six-membered heterocyclic, non-aromatic rings with one oxygen atom and five carbon atoms . Acetamide is an organic compound that acts as a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For instance, the piperazine ring might be formed through the reaction of a diamine with a dicarbonyl compound . The pyran ring could be formed through a cyclization reaction . The acetamide group might be introduced through a reaction with acetic acid or acetic anhydride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring would likely adopt a chair conformation, with the two nitrogen atoms in equatorial positions . The pyran ring could exist in a variety of conformations depending on the substitution pattern .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For instance, the piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation . The pyran ring could undergo reactions at the carbon atoms adjacent to the oxygen atom .Scientific Research Applications
Synthesis of Piperazines
The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Piperazine derivatives show a wide range of biological and pharmaceutical activity . The synthesis of piperazine derivatives has been achieved through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Anticancer Activity
Benzoxazoles, which are part of the compound’s structure, have been found to exhibit a broad spectrum of biological activities, including anticancer activity . Some of these new benzoxazoles show potential anticancer activity, while two of the intermediates show lung cancer selective properties at low concentrations where healthy cells are unaffected . This indicates a selectivity window for anticancer compounds .
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
The compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 . ENTs are integral membrane proteins that facilitate the transport of nucleosides and nucleobases across biological membranes, playing a crucial role in physiological processes such as nucleotide synthesis and purinergic signaling .
Antifungal Activity
Benzoxazole analogues have been found to exhibit antifungal activity . This suggests that the compound could potentially be used in the development of new antifungal agents.
Antituberculosis Activity
Benzoxazole analogues have also been found to exhibit antituberculosis activity . This suggests potential applications of the compound in the treatment of tuberculosis.
mPGES-1 Inhibition
Benzoxazole analogues have been found to inhibit microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is an enzyme that catalyzes the conversion of prostaglandin H2 to prostaglandin E2, a mediator of inflammation and pain. This suggests potential applications of the compound in the treatment of inflammatory diseases and pain management.
5-HT Receptor Antagonism
Benzoxazole analogues have been found to act as 5-HT receptor antagonists . The 5-HT receptors, also known as serotonin receptors, are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. This suggests potential applications of the compound in the treatment of disorders of the nervous system.
CETP Inhibition
Benzoxazole analogues have been found to inhibit cholesteryl ester transfer protein (CETP) . CETP is a plasma protein that facilitates the transport of cholesteryl esters and triglycerides between the lipoproteins. This suggests potential applications of the compound in the treatment of lipid disorders.
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound acts as an inhibitor of ENTs . It has been demonstrated that this compound is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
Result of Action
The inhibition of ENTs by the compound can lead to a decrease in nucleotide synthesis and a disruption of adenosine function . This can have various molecular and cellular effects, depending on the specific biological context.
properties
IUPAC Name |
2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4/c25-20-8-4-5-9-21(20)28-12-10-27(11-13-28)15-19-14-22(29)23(16-31-19)32-17-24(30)26-18-6-2-1-3-7-18/h1-9,14,16H,10-13,15,17H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBAXCZTTMINBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-((4-fluorophenyl)sulfonyl)propanoate](/img/structure/B2820221.png)
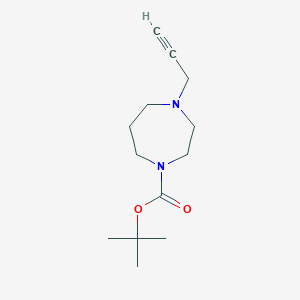
![Tert-butyl [4-(methylamino)benzyl]carbamate](/img/structure/B2820223.png)
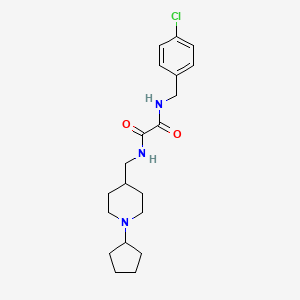
![N-[1-[1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2820226.png)
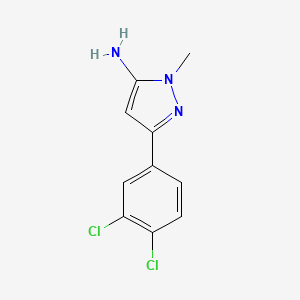
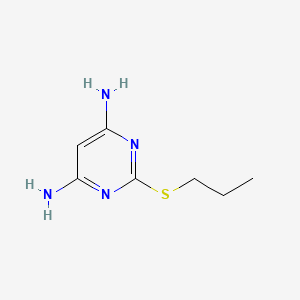
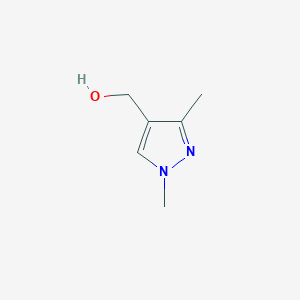
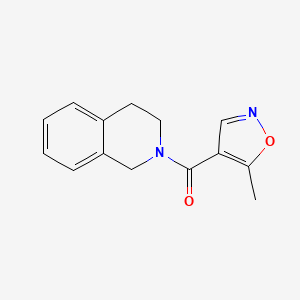
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2820234.png)
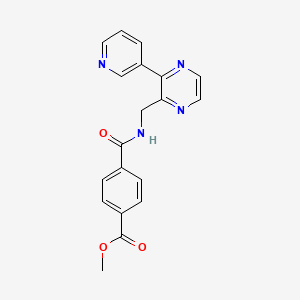
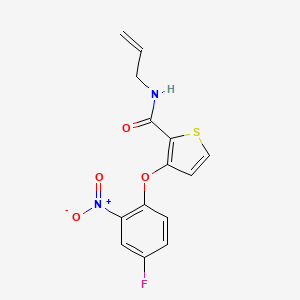

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2820243.png)